(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone
Overview
Description
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
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This would include properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Diastereoselective Reactions
The compound (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone has been employed in diastereoselective reactions. One notable application is in the diastereoselective amidoalkylation reactions, where it acts as an effective reagent. For instance, it has been used in electrochemically methoxylated chiral 2-oxazolidinones with organocopper reagents, achieving high trans diastereoselectivities in SN1 fashion via intermediate N-acylimine (Zietlow & Steckhan, 1994).
Synthesis of Nonproteinogenic Amino Acids
This compound is instrumental in the stereoselective synthesis of nonproteinogenic amino acids. For instance, it has been used in the synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid, a naturally occurring amino acid, through a process known as "oxazolidinone rearrangement" (Wee & Mcleod, 2003).
Cyanomethylation of Chiral Enolates
Another significant application is in the cyanomethylation of sodium or lithium enolates derived from this compound, which usually shows good stereoselectivity. This process is crucial for the synthesis of 2-substituted derivatives of 4-aminobutanoic acid (GABA) analogues (Azam, D'souza, & Wyatt, 1996).
Synthesis of Pharmacologically Active Compounds
This oxazolidinone is also used in the synthesis of pharmacologically active compounds. For instance, it has been involved in the preparation of novel antibacterial agents like U-100592 and U-100766, which are part of a new class of oxazolidinone analogs (Zurenko et al., 1996).
Synthesis of Dolastatin 10
It has been used in the stereospecific synthesis of a key synthon of Dolastatin 10, an anticancer agent. This involves a complex process of aldol condensation and selective availability of cis- or trans-4-alkyl-5-methyl-2-oxazolidinones (Jin-song, 2011).
Agricultural Applications
In the agricultural sector, this compound has been foundational in the development of new fungicides like Famoxadone, exhibiting excellent control of various plant pathogens (Sternberg et al., 2001).
Asymmetric Synthesis of Hydroxy Fatty Acid Esters
Its applications extend to the asymmetric synthesis of hydroxy fatty acid esters, where it serves as a chiral auxiliary in the selective synthesis of these compounds (Hwang & Erhan, 2001).
Safety And Hazards
This would involve a discussion of any risks associated with handling or using the compound, including toxicity information and recommended safety precautions.
Future Directions
This would involve a discussion of areas for future research, such as potential applications of the compound, or unanswered questions about its properties or reactivity.
properties
IUPAC Name |
(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIBJOQGAJBQDF-CBAPKCEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](OC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936705, DTXSID40864668 | |
Record name | 4-Methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-5-phenyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone | |
CAS RN |
16251-45-9, 28044-22-6, 77943-39-6 | |
Record name | 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016251459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-5-phenyl-2-oxazolidinone, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028044226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-5-phenyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYL-5-PHENYL-2-OXAZOLIDINONE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZO2G7843G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-METHYL-5-PHENYL-2-OXAZOLIDINONE, (4S,5R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KSX5DI61K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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